7-(2,4-difluorophenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
“7-(2,4-DIFLUOROPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” is a complex organic compound that belongs to the class of thiazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyridines typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of the difluorophenyl and phenylamino groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The compound can participate in substitution reactions, where different substituents are introduced.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazolopyridines can act as ligands in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: These compounds may inhibit specific enzymes, making them useful in biochemical research.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: Exploration as potential therapeutic agents for various diseases.
Diagnostics: Use in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: Potential use as agrochemicals to protect crops.
Pharmaceuticals: Application in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of thiazolopyridines typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Similar structure but with a pyrimidine ring.
Benzothiazoles: Contain a benzene ring fused to a thiazole ring.
Uniqueness
“7-(2,4-DIFLUOROPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” is unique due to its specific substitution pattern and the presence of both difluorophenyl and phenylamino groups. These structural features may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H13F2N3OS |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-anilino-7-(2,4-difluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C18H13F2N3OS/c19-10-6-7-12(14(20)8-10)13-9-15(24)22-17-16(13)25-18(23-17)21-11-4-2-1-3-5-11/h1-8,13H,9H2,(H,21,23)(H,22,24) |
InChI Key |
VBFVOUSSBOAPGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)NC3=CC=CC=C3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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